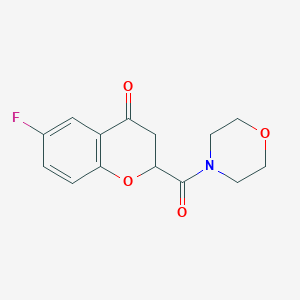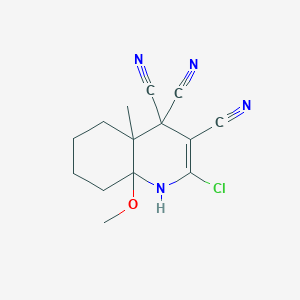![molecular formula C16H23FN4OS B11470318 1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione](/img/structure/B11470318.png)
1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione is a complex organic compound that features a fluorophenyl group, a morpholinyl propyl chain, and a triazinane-2-thione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Triazinane Core: This can be achieved through the cyclization of appropriate diamines with thiourea under controlled conditions.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the triazinane core.
Attachment of the Morpholinyl Propyl Chain: This is typically done through alkylation reactions using morpholine and a suitable propylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (Dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the morpholinyl propyl chain can enhance solubility and bioavailability. The triazinane-2-thione core may participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea
- 3-Morpholin-4-yl-1-(4-piperidin-1-yl-phenyl)-propan-1-one
Uniqueness
1-(4-Fluorophenyl)-5-[3-(morpholin-4-yl)propyl]-1,3,5-triazinane-2-thione is unique due to its combination of a fluorophenyl group and a morpholinyl propyl chain, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H23FN4OS |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-5-(3-morpholin-4-ylpropyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C16H23FN4OS/c17-14-2-4-15(5-3-14)21-13-20(12-18-16(21)23)7-1-6-19-8-10-22-11-9-19/h2-5H,1,6-13H2,(H,18,23) |
InChI Key |
UGPLXJRBMSFWTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2CNC(=S)N(C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(pyridin-2-ylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11470237.png)
![2,2-dimethyl-6-(4-nitrophenyl)-7a,8,9,10,11,11a-hexahydro-6H-[1,3]benzodioxolo[5,4-c]chromene](/img/structure/B11470239.png)
![N'-[(E)-(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]-2-phenylacetohydrazide](/img/structure/B11470244.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[5-(3-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B11470251.png)
![12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11470255.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470259.png)

![Propanoic acid, 3,3,3-trifluoro-2-[(3-fluorophenyl)amino]-2-[(3-pyridinylcarbonyl)amino]-, ethyl ester](/img/structure/B11470284.png)
![N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470288.png)
![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470294.png)
![[3-Amino-4-(pyridin-3-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](phenyl)methanone](/img/structure/B11470306.png)
![2-({[3-(azepan-1-ylsulfonyl)phenyl]carbonyl}amino)-N-(pyridin-3-yl)benzamide](/img/structure/B11470311.png)
![N-[2-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B11470323.png)
